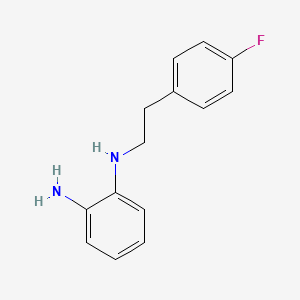

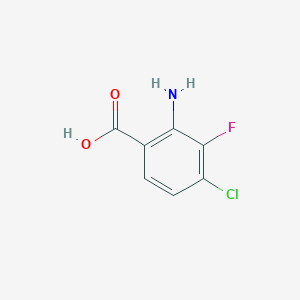

N1-(4-fluorophenethyl)benzene-1,2-diamine

説明

“N1-(4-fluorophenyl)-4-nitrobenzene-1,2-diamine” is a compound with a molecular weight of 247.23 . It’s stored at room temperature and comes in a powder form .

Synthesis Analysis

In a study, a mixture of o-phenylene diamine, 1-bromopropane, and potassium carbonate was stirred in ethanol at room temperature . After the reaction was completed, the solvent was removed and the residue was extracted with dichloromethane .

Chemical Reactions Analysis

A solvent-controllable photoreaction of 4-methoxyazobenzenes was studied, which could afford 1-aryl-1H-benzimidazoles or N-arylbenzene-1,2-diamines .

科学的研究の応用

Conducting Polymers

Electrochemical copolymerizations involving derivatives of benzene-1,2-diamine have been explored for creating conducting polymers. For instance, the synthesis and characterization of conducting copolymers from thiophene derivatives with benzene-1,2-diamine show potential in electronics due to their conductivity and thermal stability. These polymers were analyzed using techniques like cyclic voltammetry, Fourier transform infrared spectroscopy, and scanning electron microscopy, highlighting their application in developing advanced materials for electronic devices (Turac, Sahmetlioglu, & Toppare, 2014).

Fluorescence Sensing

Compounds based on benzene-1,2-diamine derivatives exhibit unique properties in fluorescence sensing. Research into N,N′-bis(4-methoxysalicylide)benzene-1,4-diamine demonstrated aggregation-induced emission enhancement, suggesting potential applications in fluorescence sensing of volatile organic compounds. This work opens avenues for developing new fluorescent materials for sensing and imaging applications (Wu et al., 2015).

Organic Light Emitting Diodes (OLEDs)

Novel starburst-type amorphous materials derived from benzene-1,4-diamine variants have been synthesized and applied as hole injection layers in OLEDs, significantly reducing the required driving voltage. This research indicates the relevance of such diamine derivatives in improving the efficiency and performance of OLED devices (Kim, Yokoyama, & Adachi, 2012).

Corrosion Inhibition

Diamine aromatic epoxy pre-polymers, including benzene-1,2-diamine derivatives, have shown effectiveness as corrosion inhibitors for carbon steel in acidic mediums. These compounds were evaluated using experimental and computational techniques, providing insights into the development of new materials for protecting metals from corrosion (Dagdag et al., 2019).

Enantioselective Recognition

Cyclohexane-1,2-diamine-based bisbinaphthyl molecules have been synthesized for enantioselective fluorescent recognition of chiral acids, showcasing the utility of benzene-1,2-diamine derivatives in chirality sensing. This innovative approach demonstrates the compound's potential in analytical chemistry for distinguishing between different enantiomers of acids (Li et al., 2007).

作用機序

Mode of Action

Based on its structural similarity to other benzene diamines, it may interact with its targets through nucleophilic aromatic substitution .

Pharmacokinetics

Therefore, its bioavailability and pharmacokinetic profile remain unknown .

Result of Action

The molecular and cellular effects of N1-(4-fluorophenethyl)benzene-1,2-diamine’s action are currently unknown due to the lack of research on this compound .

特性

IUPAC Name |

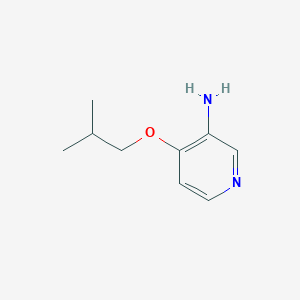

2-N-[2-(4-fluorophenyl)ethyl]benzene-1,2-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15FN2/c15-12-7-5-11(6-8-12)9-10-17-14-4-2-1-3-13(14)16/h1-8,17H,9-10,16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIGZFSFSQPGMST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N)NCCC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{[3-(Trifluoromethyl)benzyl]oxy}benzoic acid](/img/structure/B3076129.png)

![Methyl [(2,4,6-tribromophenyl)amino]acetate](/img/structure/B3076149.png)

![1-{[4-(Difluoromethoxy)phenyl]methyl}piperidin-4-amine](/img/structure/B3076169.png)

amine](/img/structure/B3076207.png)

![N-[2-(4-Methoxyphenoxy)ethyl]-1-propanamine](/img/structure/B3076212.png)

![2-[(2-Fluoro-4-methylphenyl)amino]nicotinic acid](/img/structure/B3076227.png)